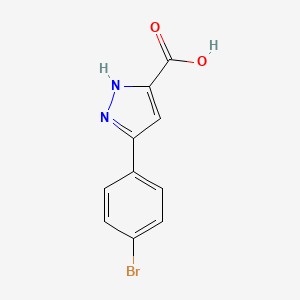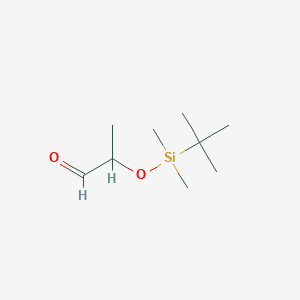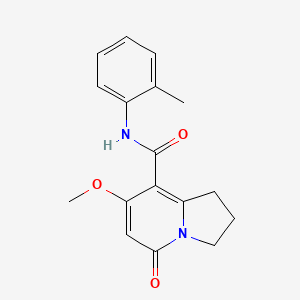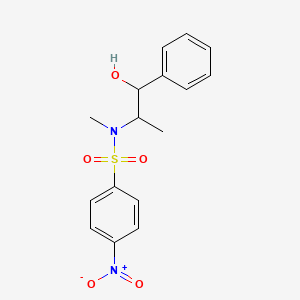![molecular formula C19H17ClN2O3 B2967007 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-57-3](/img/structure/B2967007.png)
5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is an intricate chemical structure featuring multiple functional groups, making it a versatile molecule in synthetic and pharmaceutical chemistry. Its structure integrates a benzo[d]oxazol-2(3H)-one moiety, a quinoline derivative, and a chloro group, providing a platform for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process:
Formation of the benzo[d]oxazol-2(3H)-one core: : This is usually achieved through the cyclization of ortho-aminophenol derivatives with carbonyl compounds.
Introduction of the 3,4-dihydroquinoline moiety: : This step involves the reaction of the benzo[d]oxazol-2(3H)-one intermediate with a suitable quinoline precursor under conditions that promote the formation of the desired linkage.
Chlorination: : The chloro group is introduced using chlorinating agents like thionyl chloride or phosphorus oxychloride, often under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production methods would scale up these laboratory procedures, utilizing large-scale reactors and continuous flow techniques to optimize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to ensure the compound meets the required specifications for use in research and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline and benzooxazole rings, leading to various oxidative products.
Reduction: : Reduction reactions can modify the functional groups, such as reducing ketones to alcohols or altering the quinoline ring structure.
Substitution: : Various substitution reactions can be employed, particularly nucleophilic substitutions at the chloro group.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conducting nucleophilic substitution with amines or thiols under appropriate conditions to introduce new functional groups.
Major Products
Oxidation Products: : Quinoline N-oxides or benzo[d]oxazole derivatives.
Reduction Products: : Reduced quinoline or hydroxy derivatives.
Substitution Products: : Various amine or thiol substituted products.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is used as a precursor or intermediate in the synthesis of more complex molecules
Biology
The compound's unique structure makes it a candidate for exploring biological interactions, such as binding studies with proteins or enzymes. Its potential for modification also makes it useful in designing molecules for specific biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for potential therapeutic applications. Its ability to interact with different biological pathways opens avenues for research into treatments for various diseases, including cancer and infectious diseases.
Industry
Industrial applications may include its use in the synthesis of materials with specific properties, such as catalysts or advanced polymers, where its unique reactivity and structure can be leveraged.
Mechanism of Action
The exact mechanism of action for 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one depends on its application. Generally, it might exert effects through:
Binding to molecular targets: : Such as enzymes or receptors, altering their function.
Pathway modulation: : Affecting biological pathways by inhibiting or activating specific proteins, leading to changes in cellular processes.
Interference with cellular functions: : Through interactions with DNA, RNA, or other biomolecules, impacting cell growth, division, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one: : Lacks the chloro group.
5-chloro-3-(3-(quinolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one: : Lacks the dihydro component in the quinoline ring.
5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropyl)benzo[d]oxazol-2(3H)-one: : Has a different substitution at the oxo position.
Uniqueness
What sets 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one apart is the combination of its chloro group, quinoline derivative, and benzooxazole ring, providing unique reactivity and potential for diverse applications. Its distinctive structural features enable unique interactions in chemical reactions and biological systems.
Feel free to dive deeper into any section! What are your thoughts?
Properties
IUPAC Name |
5-chloro-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-7-8-17-16(12-14)22(19(24)25-17)11-9-18(23)21-10-3-5-13-4-1-2-6-15(13)21/h1-2,4,6-8,12H,3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVUNNWXNSWPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2966924.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![N,N,4-trimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2966935.png)


![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)
![4-(4-tert-butylbenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)

![N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)
